molecular formula C12H17Cl2N B1404906 3-(4-Chlorophenyl)azepane hydrochloride CAS No. 1421509-52-5

3-(4-Chlorophenyl)azepane hydrochloride

Cat. No.: B1404906
CAS No.: 1421509-52-5
M. Wt: 246.17 g/mol
InChI Key: CBDFFZKDANHGGL-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)azepane hydrochloride is a chemical compound with the molecular formula C12H17Cl2N and a molecular weight of 246.18 g/mol . This compound is characterized by the presence of a seven-membered azepane ring substituted with a 4-chlorophenyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)azepane hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with hexamethyleneimine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene or dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)azepane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-Chlorophenyl)azepane hydrochloride has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)azepane hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)azepane hydrochloride
  • 3-(4-Fluorophenyl)azepane hydrochloride
  • 3-(4-Methylphenyl)azepane hydrochloride

Uniqueness

3-(4-Chlorophenyl)azepane hydrochloride is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its analogs, the chlorine atom enhances the compound’s reactivity and binding affinity to certain molecular targets, making it a valuable tool in research .

Properties

IUPAC Name

3-(4-chlorophenyl)azepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN.ClH/c13-12-6-4-10(5-7-12)11-3-1-2-8-14-9-11;/h4-7,11,14H,1-3,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDFFZKDANHGGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC(C1)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Chlorophenyl)azepane hydrochloride
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3-(4-Chlorophenyl)azepane hydrochloride
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Reactant of Route 4
3-(4-Chlorophenyl)azepane hydrochloride
Reactant of Route 5
3-(4-Chlorophenyl)azepane hydrochloride
Reactant of Route 6
3-(4-Chlorophenyl)azepane hydrochloride

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